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Cat. No.: B147695 Get Quote

Technical Support Center: Nuclease Inhibition
with Aurintricarboxylic Acid (ATA)
Welcome to the technical support center for troubleshooting common issues with nuclease

inhibition using Aurintricarboxylic acid (ATA). This resource is designed for researchers,

scientists, and drug development professionals to provide clear guidance on using ATA

effectively in your experiments.

Frequently Asked Questions (FAQs)
Q1: What is Aurintricarboxylic acid (ATA) and how does it inhibit nucleases?

Aurintricarboxylic acid (ATA) is a polyanionic, aromatic compound that acts as a broad-

spectrum inhibitor of a variety of nucleases, including DNases and RNases.[1][2] Its

mechanism of action is believed to involve the polymer competing with nucleic acids

(RNA/DNA) for the binding site on the nuclease, thereby preventing the degradation of the

nucleic acid substrate. ATA has been shown to inhibit DNase I, RNase A, S1 nuclease, and

exonuclease III.[1]

Q2: What is the recommended concentration of ATA for effective nuclease inhibition?

The optimal concentration of ATA can vary depending on the sample type, the level of nuclease

contamination, and the specific application. A general starting point for RNase inhibition during

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b147695?utm_src=pdf-interest
https://www.benchchem.com/product/b147695?utm_src=pdf-body
https://www.benchchem.com/product/b147695?utm_src=pdf-body
https://www.benchchem.com/product/b147695?utm_src=pdf-body
https://worldwide.promega.com/resources/pubhub/head-to-head-comparison-of-rnasin-to-rnaseout/
https://pubmed.ncbi.nlm.nih.gov/7857317/
https://worldwide.promega.com/resources/pubhub/head-to-head-comparison-of-rnasin-to-rnaseout/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RNA isolation is in the range of 50-100 µM. However, it is crucial to empirically determine the

optimal concentration for your specific experimental conditions.

Q3: Is ATA cytotoxic?

Yes, ATA can exhibit cytotoxicity, and its effects are cell-type dependent. While some studies on

drug-resistant cancer cell lines indicate that ATA does not cause acute cytotoxicity,[3][4] it has

been shown to inhibit the proliferation of various cell types. It is recommended to perform a

dose-response experiment to determine the non-toxic concentration range for your specific cell

line.

Q4: How should I prepare and store ATA solutions?

ATA is soluble in 1 M NH4OH (10 mg/ml), water (7 mg/ml), and ethanol (60 mg/ml). For long-

term storage, it is recommended to store the solid form of ATA at -20°C. Stock solutions can be

prepared in an appropriate solvent and stored in aliquots at -20°C to minimize freeze-thaw

cycles.

Troubleshooting Guides
Problem 1: RNA/DNA degradation persists even after
using ATA.
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Possible Cause Troubleshooting Step

Insufficient ATA Concentration

The concentration of ATA may be too low to

inhibit the high levels of nucleases in your

sample.

Solution: Increase the concentration of ATA in

your lysis buffer. Perform a titration experiment

to determine the optimal inhibitory concentration

for your sample type.

Poor Quality of ATA

Commercial preparations of ATA can be

heterogeneous. The inhibitory activity can vary

between batches and suppliers.

Solution: Purchase high-quality, molecular

biology-grade ATA. If you suspect batch-to-

batch variability, test a new lot of ATA.

Inadequate Lysis/Homogenization

Incomplete disruption of cells or tissues can

lead to the release of nucleases that are not

immediately exposed to the ATA in the lysis

buffer.

Solution: Ensure thorough and rapid

homogenization of your sample immediately

upon addition of the lysis buffer containing ATA.

Presence of Cations

Some nucleases require divalent cations like

Mg2+ or Ca2+ for their activity. While ATA can

chelate some cations, its primary mechanism is

competitive inhibition.

Solution: Consider adding a chelating agent like

EDTA to your lysis buffer in conjunction with ATA

to inactivate cation-dependent nucleases.

Problem 2: ATA is interfering with downstream
applications (e.g., PCR, RT-PCR, in vitro transcription).
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Possible Cause Troubleshooting Step

Inhibition of Polymerases

ATA is a known inhibitor of various polymerases,

including Taq polymerase and reverse

transcriptases.[5]

Solution: It is crucial to remove ATA from your

nucleic acid sample before performing

enzymatic reactions. See the detailed protocol

for ATA removal below.

Inhibition of Other Enzymes
ATA can inhibit a wide range of proteins that

bind to nucleic acids.

Solution: If you suspect ATA is inhibiting other

enzymes in your downstream application, its

removal from the sample is necessary.

Carryover from RNA/DNA Isolation
Residual ATA from the isolation procedure is

contaminating the final nucleic acid sample.

Solution: Implement a robust purification step to

remove ATA after the initial extraction. Gel

filtration or size-exclusion chromatography is an

effective method.

Data Presentation
Table 1: Reported IC50 Values for Aurintricarboxylic Acid (ATA) Cytotoxicity
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Cell Line Cell Type IC50 (µM) Reference

A549/DDP (cisplatin-

resistant)

Human lung

carcinoma

>1000 (proliferation

suppression at 1mM)
[3][6]

K562 Human leukemia
>100 (inhibition of

apoptosis)
[7]

Glioma cells Human brain tumor

Non-cytotoxic at

concentrations that

repress migration

[8]

HBE (normal)
Human bronchial

epithelial

No acute cytotoxicity

observed up to 5mM
[6]

Note: Cytotoxicity is highly dependent on the cell line and experimental conditions. It is strongly

recommended to determine the IC50 for your specific cell line.

Table 2: Inhibition of Downstream Enzymes by Aurintricarboxylic Acid (ATA)
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Enzyme Application ATA Inhibition
Recommended
Action

Taq DNA Polymerase PCR Yes

Remove ATA from

DNA template before

PCR.

M-MLV Reverse

Transcriptase

RT-PCR, cDNA

synthesis
Yes[5]

Remove ATA from

RNA template before

reverse transcription.

T7 RNA Polymerase In vitro transcription Yes

Remove ATA from

DNA template before

in vitro transcription.

Restriction Enzymes DNA digestion Yes

Remove ATA from

DNA before restriction

digest.

Topoisomerase II
DNA replication/repair

studies

Yes (Potent inhibitor)

[2]

Be aware of this

potent inhibitory

activity in relevant

studies.

Experimental Protocols
Protocol 1: Detailed Methodology for ATA Removal from
RNA Samples using Size-Exclusion Chromatography
This protocol is designed to remove ATA from an RNA sample, making it suitable for

downstream applications.

Materials:

Size-exclusion chromatography column (e.g., Sephadex G-25 or equivalent)

RNase-free water

RNase-free collection tubes
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Buffer of choice for final RNA elution (e.g., RNase-free water, TE buffer)

Procedure:

Column Preparation:

Equilibrate the size-exclusion column with your desired RNase-free buffer according to the

manufacturer's instructions. This typically involves washing the column with 2-3 column

volumes of the buffer.

Sample Loading:

Carefully load your RNA sample containing ATA onto the top of the column bed. Avoid

disturbing the packed resin.

Chromatography:

Allow the sample to enter the column bed completely.

Begin adding your elution buffer to the top of the column.

Collect fractions as the buffer moves through the column. The larger RNA molecules will

elute first, while the smaller ATA molecules will be retained in the column matrix and elute

later.

Fraction Collection and Analysis:

Collect fractions of a defined volume (e.g., 200-500 µL).

Measure the absorbance of each fraction at 260 nm to determine the RNA-containing

fractions.

The first peak of A260 absorbance will contain your purified RNA.

Pooling and Concentration:

Pool the RNA-containing fractions.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


If necessary, concentrate the purified RNA using a suitable method (e.g., ethanol

precipitation, spin concentrators).

Quality Control:

Assess the purity and integrity of the final RNA sample using a spectrophotometer

(A260/A280 and A260/A230 ratios) and gel electrophoresis.

Protocol 2: Assay for Evaluating RNase Inhibition by
ATA
This protocol allows you to determine the effectiveness of ATA in inhibiting RNase activity in

your samples.

Materials:

RNA substrate (e.g., a commercially available RNA ladder or a specific transcript)

Source of RNase (e.g., RNase A, or a cell/tissue lysate known to have high RNase activity)

Aurintricarboxylic acid (ATA) stock solution

Incubation buffer (e.g., Tris-HCl, pH 7.5)

RNA loading dye

Agarose gel electrophoresis system

Gel documentation system

Procedure:

Prepare Reactions:

Set up a series of microcentrifuge tubes with the following components:

Negative Control (No RNase): RNA substrate + Incubation buffer

Positive Control (RNase activity): RNA substrate + RNase source + Incubation buffer
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Test Reactions: RNA substrate + RNase source + Incubation buffer + varying

concentrations of ATA (e.g., 10 µM, 50 µM, 100 µM, 200 µM)

Incubation:

Incubate all tubes at 37°C for a defined period (e.g., 15-30 minutes). The incubation time

may need to be optimized based on the activity of your RNase source.

Stop Reaction:

Stop the reaction by adding an RNA loading dye that contains a denaturing agent (e.g.,

formamide) and a chelating agent (e.g., EDTA). Place the tubes on ice.

Gel Electrophoresis:

Load the samples onto an agarose gel.

Run the gel to separate the RNA fragments.

Analysis:

Visualize the RNA bands using a gel documentation system.

Interpretation:

The negative control should show intact RNA bands.

The positive control should show significant degradation of the RNA.

The test reactions will show the degree of protection afforded by different concentrations

of ATA. The concentration at which the RNA remains intact is the effective inhibitory

concentration.

Visualizations
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Caption: Experimental workflow for RNA isolation using ATA.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b147695?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RNA/DNA Degradation
Observed?

Increase ATA
Concentration

Yes

Downstream
Inhibition?

No

Improve Sample
Homogenization

Still degradation

Resolved

Resolved

Consider Alternative
Inhibitor

Still degradation

Remove ATA from
Sample

Yes

Problem Resolved

No

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclease Activity

Nuclease

Degradation
Products

RNA / DNA

Aurintricarboxylic
Acid (ATA)

Inhibits Binding

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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